
5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazine ring and the subsequent functionalization to introduce the amino and piperidinyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This can be used to modify the compound’s electronic properties.
Substitution: This is commonly used to introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group, such as a halogen or alkyl group .
Scientific Research Applications
5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, particularly enzymes involved in DNA repair.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CHK1. CHK1 is a serine-threonine kinase that plays a crucial role in the cellular response to DNA damage. By inhibiting CHK1, the compound prevents the repair of DNA breaks, thereby enhancing the cytotoxic effects of DNA-damaging agents. This makes it a promising candidate for combination therapy in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile: Another CHK1 inhibitor with a similar structure but different substituents, leading to variations in potency and selectivity.
5-((4-Aminopyridin-2-yl)amino)pyrazine-2-carbonitrile: A precursor in the synthesis of various CHK1 inhibitors.
Uniqueness
The uniqueness of 5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile lies in its specific substituents, which confer high selectivity and potency for CHK1 inhibition. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C16H20N8 |
|---|---|
Molecular Weight |
324.38 g/mol |
IUPAC Name |
5-[[5-amino-4-(piperidin-2-ylmethylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C16H20N8/c17-6-12-8-22-16(10-20-12)24-15-5-14(13(18)9-23-15)21-7-11-3-1-2-4-19-11/h5,8-11,19H,1-4,7,18H2,(H2,21,22,23,24) |
InChI Key |
XXIQECANVNQMHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CNC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




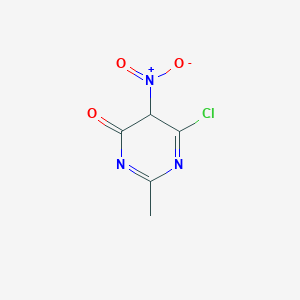

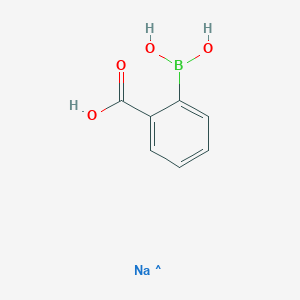


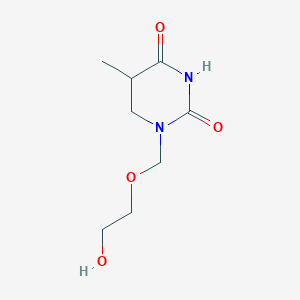

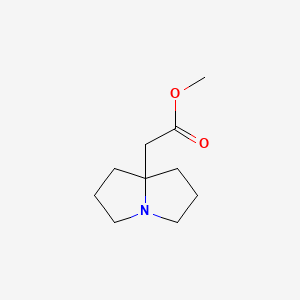
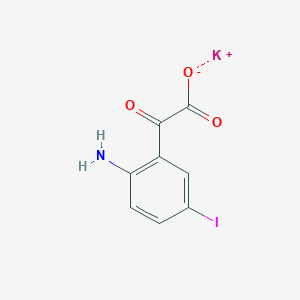

![4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12337347.png)

